molecular formula C19H21BrN2O2S B3538371 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide

2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide

Cat. No.: B3538371
M. Wt: 421.4 g/mol
InChI Key: UYTTYFMHZPBVIC-UHFFFAOYSA-N
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Description

2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide is an organic compound that features a bromophenyl group, a methylsulfanyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 2-bromophenyl.

    Introduction of the Methylsulfanyl Group: The bromophenyl intermediate is then reacted with a methylsulfanyl reagent under appropriate conditions to introduce the methylsulfanyl group.

    Acetylation: The resulting compound undergoes acetylation to form the acetylated intermediate.

    Amidation: Finally, the acetylated intermediate is reacted with N-propan-2-ylbenzamide to form the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties.

    Biological Studies: Its interactions with enzymes or receptors can be studied to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    Molecular Targets: Specific proteins, nucleic acids, or other biomolecules that the compound interacts with to exert its effects.

Comparison with Similar Compounds

    2-[(2-bromophenyl)methylsulfanyl]acetic acid: Shares the bromophenyl and methylsulfanyl groups but differs in the acetic acid moiety.

    N-(2-bromophenyl)methanesulfonamide: Contains the bromophenyl group and a methanesulfonamide moiety.

Uniqueness: 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-13(2)21-19(24)15-8-4-6-10-17(15)22-18(23)12-25-11-14-7-3-5-9-16(14)20/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTTYFMHZPBVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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